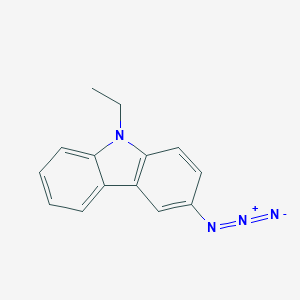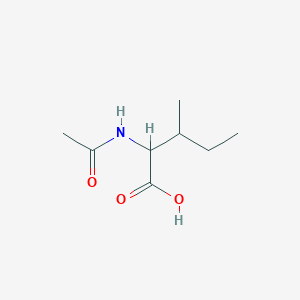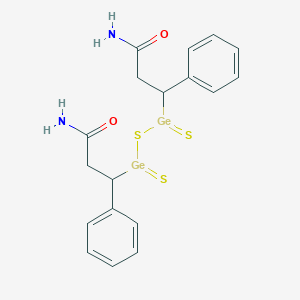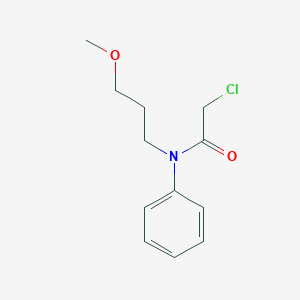
Acetanilide, 2-chloro-N-(3-methoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in various physiological processes. This inhibition can lead to the biochemical and physiological effects observed in studies.
Biochemische Und Physiologische Effekte
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been found to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and have insecticidal properties. It has also been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetanilide, 2-chloro-N-(3-methoxypropyl)- in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research. It also has insecticidal properties, making it useful in studying insect behavior and control. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of Acetanilide, 2-chloro-N-(3-methoxypropyl)-. One direction is to investigate its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its insecticidal properties and develop new insecticides that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Synthesemethoden
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is synthesized using a specific method that involves the reaction of 2-chloro-N-(3-methoxypropyl)-acetamide with aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a purification process. This synthesis method has been reported in various research studies and has been found to be efficient in producing high-quality Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has various scientific research applications. It has been used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
102411-02-9 |
|---|---|
Produktname |
Acetanilide, 2-chloro-N-(3-methoxypropyl)- |
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI-Schlüssel |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Kanonische SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Andere CAS-Nummern |
102411-02-9 |
Synonyme |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

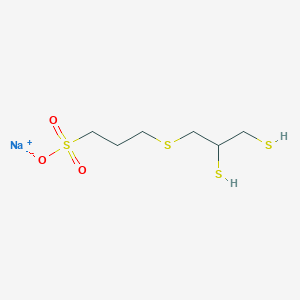
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
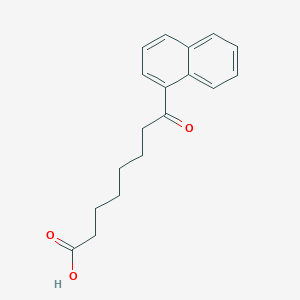
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

